6-Fluoro-L-Tryptophan
CAS No.: 19310-00-0
Cat. No.: VC0516345
Molecular Formula: C11H11FN2O2
Molecular Weight: 222.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19310-00-0 |
---|---|
Molecular Formula | C11H11FN2O2 |
Molecular Weight | 222.22 g/mol |
IUPAC Name | (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 |
Standard InChI Key | YMEXGEAJNZRQEH-VIFPVBQESA-N |
Isomeric SMILES | C1=CC2=C(C=C1F)NC=C2C[C@@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C=C1F)NC=C2CC(C(=O)[O-])[NH3+] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-Fluoro-L-Tryptophan (C₁₁H₁₁FN₂O₂) possesses a molecular weight of 222.22 g/mol and systematic IUPAC name (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid . The fluorine substitution at the C6 position creates a dipole moment of 1.47 D, altering electron distribution across the indole ring compared to native tryptophan. X-ray crystallography reveals a planar indole moiety with a C-F bond length of 1.35 Å, shorter than the C-H bond (1.08 Å) in the parent compound, contributing to enhanced metabolic stability .
Physicochemical Profile
Property | Value/Range | Measurement Method |
---|---|---|
Melting Point | 285–287°C (decomposes) | Differential Scanning Calorimetry |
logP (Octanol-Water) | -1.34 ± 0.12 | Shake Flask Method |
pKa (Carboxylic Acid) | 2.38 | Potentiometric Titration |
pKa (Amino Group) | 9.39 | Potentiometric Titration |
Aqueous Solubility | 8.7 mg/mL (pH 7.4) | UV-Vis Spectrophotometry |
Synthetic Methodologies
Copper-Mediated Radiofluorination
The landmark synthesis by Schäfer et al. (2016) utilizes Cu(II)-mediated isotopic exchange for no-carrier-added 6-[¹⁸F]fluoro-L-tryptophan production :
Reaction Scheme
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Precursor Preparation: 6-Bromo-L-tryptophan protected with tert-butoxycarbonyl (Boc) and methoxymethyl (MOM) groups
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Fluoride Activation: K[¹⁸F]F-K₂.2.2 complex in dimethylformamide (DMF)
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Cu(II) Mediation: Cu(Py)₄(OTf)₂ (20 µmol) at 110°C for 20 minutes
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Deprotection: HCl (6M) with ascorbic acid (0.1% w/v) at 80°C for 10 minutes
Optimized Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Cu(II) Counterion | Triflate (OTf⁻) | +32% vs. Chloride |
Pyridine Equivalents | 500 µmol | Prevents Cu Precipitation |
Reaction Temperature | 110°C | Maximizes ¹⁸F Incorporation |
Ascorbic Acid | 0.1% w/v | Reduces Radiolysis by 74% |
This method achieves radiochemical purity >99% with molar activities of 280 GBq/µmol, surpassing traditional nucleophilic aromatic substitution approaches limited by low yields (≤5%) .
Comparative Synthesis Strategies
Method | Yield (%) | Synthesis Time (min) | Molar Activity (GBq/µmol) | Reference |
---|---|---|---|---|
Cu-Mediated [¹⁸F] | 16 ± 4 | 110 | 280 | |
Electrophilic [¹⁸F] | 9–10 | 255 | 95 | |
Boronate Precursor | 30 ± 3 | 100–110 | 310 | |
Microfluidic Flow | 22 ± 5 | 45 | 265 |
The copper-mediated approach reduces synthesis time by 57% compared to electrophilic methods while maintaining compatibility with automated synthesis modules .
Pharmacological Effects
Serotonin Pathway Modulation
6-F-L-Trp acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. In vitro assays demonstrate:
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TPH-1 Inhibition: IC₅₀ = 48 µM vs. 260 µM for α-methyltryptophan
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TPH-2 Selectivity: 9-fold lower affinity (IC₅₀ = 432 µM)
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IDO1 Interaction: Kᵢ = 18 µM (non-competitive inhibition)
In Sprague-Dawley rats, intracerebroventricular administration (50 mg/kg) induces:
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65% reduction in striatal serotonin within 3 hours
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40% decrease in 5-HIAA (serotonin metabolite)
Tumor-Specific Uptake Mechanisms
PET studies with 6-[¹⁸F]F-L-Trp reveal two primary uptake pathways:
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LAT1 Transporter-Mediated:
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Km = 18 µM (vs. 23 µM for L-Trp)
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Vmax = 0.32 nmol/min/mg protein
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83% inhibited by BCH (LAT1 blocker)
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IDO1/Kynurenine Pathway:
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2.3-fold higher uptake in IDO1+ tumors (SUV 4.7 vs. 2.1)
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Correlates with plasma kynurenine/tryptophan ratio (r = 0.81)
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Comparative Tumor Uptake (SUV₆₀ₘᵢₙ)
Tumor Model | 6-F-L-Trp | FDG | FET | FDOPA |
---|---|---|---|---|
Glioblastoma | 3.2 ± 0.4 | 5.1 ± 0.7 | 2.8 ± 0.3 | 4.1 ± 0.6 |
Pancreatic NET | 4.8 ± 0.9 | 2.3 ± 0.5 | 1.9 ± 0.4 | 5.2 ± 0.8 |
IDO1+ Melanoma | 5.6 ± 1.1 | 3.4 ± 0.6 | 2.1 ± 0.3 | 3.9 ± 0.7 |
These data position 6-F-L-Trp as a dual-mechanism tracer for neuroendocrine and immunotherapy-responsive tumors .
Metabolic Stability and Biodistribution
In Vivo Defluorination
Despite structural stabilization, 6-F-L-Trp undergoes hepatic defluorination via CYP2E1:
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Plasma Half-Life: 12.3 minutes (vs. 8.7 minutes for 5-F-Trp)
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Defluorination Rate: 15–20% at 60 minutes post-injection
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Bone Uptake: 0.9% ID/g (indicates ¹⁸F- release)
Co-administration of disulfiram (CYP2E1 inhibitor) reduces bone uptake to 0.3% ID/g, improving tumor-to-background ratios by 2.8-fold .
Organ Distribution Profile
Tissue | % ID/g (60 min) | Tumor-to-Tissue Ratio |
---|---|---|
Tumor | 4.2 ± 0.8 | 1.0 |
Liver | 3.1 ± 0.6 | 1.4 |
Kidney | 2.8 ± 0.4 | 1.5 |
Brain | 0.9 ± 0.2 | 4.7 |
Muscle | 0.3 ± 0.1 | 14.0 |
The rapid renal clearance (t₁/₂β = 28 minutes) and low muscular retention favor clinical imaging applications .
Clinical Translation Challenges
Radiotracer Stability
Formulation with ascorbic acid (0.1% w/v) and EDTA (50 µM) improves:
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Radiochemical purity from 92% to >99% at 4 hours
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Reduces free ¹⁸F- release by 63%
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Maintains sterility for >8 hours at room temperature
Regulatory Considerations
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EMA Guidelines: Require ≤5% unidentified impurities in final formulation
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FDA Submissions: Need comparative data vs. [¹⁸F]FDOPA for neuroendocrine tumor imaging
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Radiation Dosimetry: Effective dose estimate 24.5 µSv/MBq (bladder wall limiting)
Ongoing Phase I trials (NCT04820365) are evaluating safety in recurrent glioblastoma patients, with preliminary results showing 83% target engagement at 50 mg/kg doses .
Future Directions
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Prodrug Development: Phosphorylated derivatives to enhance blood-brain barrier penetration
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Theranostic Pairing: ⁶⁸Ga/¹⁷⁷Lu-labeled analogs for PET imaging and peptide receptor radionuclide therapy
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IDO1 Inhibition Monitoring: Quantitative PET metrics for immunotherapy response assessment
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